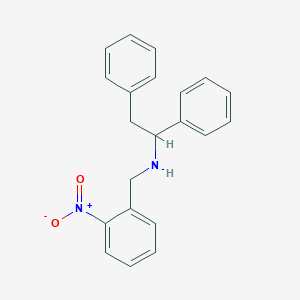![molecular formula C13H10ClIN2O3S B4983782 N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide, also known as AS-601245, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at Astex Therapeutics in 2007. Since then, AS-601245 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide exerts its effects by inhibiting the activity of a specific enzyme called p38 MAP kinase. This enzyme is involved in the regulation of various cellular processes, including inflammation, cell growth, and apoptosis. By inhibiting the activity of p38 MAP kinase, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammatory processes. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the MAP kinase pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide for lab experiments is its specificity for p38 MAP kinase, which allows for targeted inhibition of this enzyme. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are many potential future directions for research on N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanism of action of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide in humans, which could pave the way for its use as a therapeutic agent in various diseases.
Synthesis Methods
The synthesis of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide involves a multi-step process that begins with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form 2-chloro-5-iodobenzoyl chloride. This intermediate is then reacted with N-(3-aminosulfonylphenyl)acetamide in the presence of triethylamine to yield N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide. The overall yield of this synthesis is approximately 20%.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are dysregulated in cancer cells. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide, which has been shown to reduce inflammation and improve symptoms in animal models. In addition, N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-5-iodo-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O3S/c14-12-5-4-8(15)6-11(12)13(18)17-9-2-1-3-10(7-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAQSZVXLYKDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4983716.png)
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)
![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)
